Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11b)-

Description

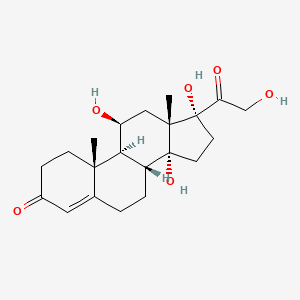

The compound Pregn-4-ene-3,20-dione, 11β,14,17,21-tetrahydroxy- is a synthetic corticosteroid derivative characterized by a pregnane backbone with hydroxyl groups at positions C11β, C14, C17, and C21, along with ketone groups at C3 and C20. Its molecular formula is C21H30O7 (derived from structural analogs in and ). The 11β-hydroxyl group is a hallmark of bioactive corticosteroids, contributing to anti-inflammatory and immunosuppressive properties .

This compound is structurally related to endogenous glucocorticoids but features modifications to optimize pharmacokinetics. For example, the 16α-methyl group (if present in derivatives) reduces mineralocorticoid activity, a common strategy in synthetic corticosteroids to minimize side effects like sodium retention .

Properties

IUPAC Name |

(8R,9S,10R,11S,13S,14R,17R)-11,14,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-18-6-5-13(23)9-12(18)3-4-14-17(18)15(24)10-19(2)20(14,26)7-8-21(19,27)16(25)11-22/h9,14-15,17,22,24,26-27H,3-8,10-11H2,1-2H3/t14-,15+,17-,18+,19+,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUSWKVBOMQUNJ-CNPAUTQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3(CCC4(C(=O)CO)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@]3(CC[C@@]4(C(=O)CO)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103795-84-2 | |

| Record name | (11beta)-11,14,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103795842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11.BETA.)-11,14,17,21-TETRAHYDROXYPREGN-4-ENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB67AM3EJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11β)- typically involves multi-step organic synthesis starting from simpler steroidal precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide or potassium permanganate, and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing advanced purification methods like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11β)- undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups like halides or amines.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride, and amine reagents.

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound, which can be further utilized in biochemical and pharmaceutical applications .

Scientific Research Applications

Scientific Research Applications of Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11β)-

Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11β)-, is a steroidal compound derived from progesterone, characterized by multiple hydroxyl groups that contribute to its unique chemical and biological properties. This compound is investigated for its potential therapeutic effects in treating hormonal imbalances and inflammatory conditions.

Overview

Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11β)- demonstrates significant biological and chemical properties. The presence of multiple hydroxyl groups enhances its reactivity and functionality in various biochemical pathways, making it valuable for research and industrial applications.

Types of Reactions

Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11β)- undergoes various chemical reactions:

- Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

- Reduction: Reduction of carbonyl groups to hydroxyl groups.

- Substitution: Replacement of hydroxyl groups with other functional groups like halides or amines.

Common reagents for these reactions include:

- Oxidation: Chromium trioxide and potassium permanganate.

- Reduction: Sodium borohydride and lithium aluminum hydride.

- Substitution: Halogenating agents like thionyl chloride and amine reagents.

Applications

- Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

- Biology: It is studied for its role in cellular processes and hormone regulation.

- Medicine: It is investigated for its potential therapeutic effects in treating hormonal imbalances and inflammatory conditions.

- Industry: It is utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.

- Hormonal Effects: Pregn-4-ene-3,20-dione derivatives influence various hormonal pathways, acting as progestins and affecting estrogen and androgen activity. Studies have shown that intravenous infusion of this compound results in measurable changes in plasma levels of other steroid hormones, suggesting its role in steroidogenesis and hormonal balance.

- Metabolic Pathways: The metabolism of pregnane derivatives often involves hydroxylation, leading to biologically active metabolites. The presence of multiple hydroxyl groups enhances its solubility and bioavailability, facilitating its biological effects.

- Immunological Activity: Pregnane derivatives modulate immune responses by influencing cytokine production and immune cell proliferation, indicating therapeutic potential for conditions characterized by immune dysregulation.

- Case Study: Hormonal Regulation in Women: Studies involving women with varying hormonal profiles have highlighted the role of 11β,16α,17,21-tetrahydroxy-pregn-4-ene-3,20-dione in regulating cortisol levels during stress responses, suggesting it enhances cortisol production under stress conditions, thereby influencing metabolic responses.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as steroid hormone receptors. It modulates the activity of these receptors, influencing gene expression and cellular functions. The pathways involved include the regulation of inflammatory responses and metabolic processes .

Comparison with Similar Compounds

Hydroxylation Patterns and Bioactivity

- The C14 hydroxyl group in the target compound is rare among natural corticosteroids. This modification may enhance binding to glucocorticoid receptors (GR) by introducing additional hydrogen-bonding interactions, as seen in fluorinated derivatives like dexamethasone .

- C11β-hydroxylation is critical for GR activation. Studies show that 11β-hydroxy steroids (e.g., hydrocortisone) exhibit 10-fold higher receptor affinity compared to 11-keto analogs (e.g., cortisone) .

Fluorination and Stability

Esterification and Prodrug Design

- Hydrocortisone acetate () and prednisolone esters () demonstrate how esterification at C21 improves topical delivery by slowing systemic absorption. The target compound’s free C21-OH may limit its use to systemic formulations .

Receptor Binding and Selectivity

- Progesterone receptor (PR) studies: Synthetic progestins like chlormadinone acetate show high PR affinity, but corticosteroids with 11β,17,21-trihydroxy groups (e.g., hydrocortisone) preferentially bind GR over PR . The target compound’s C14-OH may further refine GR specificity.

- Mineralocorticoid receptor (MR) avoidance : The absence of a C18-aldehyde (cf. ) and presence of bulky groups (e.g., 16α-methyl in analogs) reduce MR interaction, minimizing electrolyte imbalance risks .

Biological Activity

Pregn-4-ene-3,20-dione, specifically the compound 11β,16α,17,21-tetrahydroxy-, (11b)-, is a steroid with significant biological activity. This compound is part of a larger family of pregnanes and has been studied for its various physiological effects, particularly in the context of hormonal regulation and metabolic processes. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The chemical structure of 11β,16α,17,21-tetrahydroxy-pregn-4-ene-3,20-dione can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 378.459 g/mol |

| CAS Number | 1171-81-9 |

| LogP | 0.7524 |

| PSA (Polar Surface Area) | 115.060 Ų |

This compound exhibits a unique structural configuration that contributes to its biological activity.

Hormonal Effects

Pregn-4-ene-3,20-dione derivatives are known to influence various hormonal pathways. Research indicates that these compounds can act as progestins, affecting estrogen and androgen activity in the body. A study on adrenalectomized subjects demonstrated that the intravenous infusion of this compound resulted in measurable changes in plasma levels of other steroid hormones, suggesting its role in steroidogenesis and hormonal balance .

Metabolic Pathways

The metabolism of pregnane derivatives often involves hydroxylation at various positions, leading to biologically active metabolites. For instance, the conversion of progesterone to other metabolites such as 21-hydroxyprogesterone has been documented in clinical studies . The presence of multiple hydroxyl groups in 11β,16α,17,21-tetrahydroxy-pregn-4-ene-3,20-dione enhances its solubility and bioavailability, facilitating its biological effects.

Immunological Activity

Recent studies have explored the immunomodulatory effects of steroid compounds. Pregnane derivatives have been shown to modulate immune responses by influencing cytokine production and immune cell proliferation. This property may have therapeutic implications for conditions characterized by immune dysregulation .

Case Study 1: Hormonal Regulation in Women

A study involving women with varying hormonal profiles highlighted the role of 11β,16α,17,21-tetrahydroxy-pregn-4-ene-3,20-dione in regulating cortisol levels during stress responses. The findings suggested that this compound could enhance cortisol production under stress conditions, thereby influencing metabolic responses .

Case Study 2: Adrenal Insufficiency

In patients with adrenal insufficiency, administration of this compound led to significant improvements in hormone levels and overall metabolic function. The study reported that patients exhibited enhanced energy levels and reduced fatigue after treatment with pregnane derivatives .

Q & A

Basic Question: What spectroscopic techniques are most effective for structural elucidation of polyhydroxylated pregnane derivatives like this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving stereochemistry and hydroxyl group positions. For example, coupling constants in -NMR can distinguish axial vs. equatorial hydroxyls at C-11 and C-14 . Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) confirms molecular weight and fragmentation patterns, especially for derivatives with acetylated hydroxyls (e.g., 21-acetate groups in ). X-ray crystallography may resolve ambiguities in stereochemistry when single crystals are obtainable .

Basic Question: How can synthetic pathways for this compound be optimized given its multiple hydroxyl groups?

Methodological Answer:

Multi-step synthesis should prioritize protecting-group strategies to prevent undesired oxidation or side reactions. For instance, acetyl or silyl ethers can protect hydroxyls at C-17 and C-21 during oxidation at C-3 and C-20 . Enzymatic hydroxylation (e.g., microbial biotransformation) offers regioselectivity for C-11 and C-14 hydroxylation, as seen in analogous steroid syntheses . Purification via reverse-phase HPLC with C18 columns is recommended to separate structurally similar intermediates .

Advanced Question: How can researchers address contradictions in solubility data for polyhydroxylated steroids in aqueous vs. organic solvents?

Methodological Answer:

Solubility discrepancies arise from hydrogen-bonding interactions between hydroxyl groups and solvent polarity. Methodologically, use differential scanning calorimetry (DSC) to assess crystallinity, which inversely correlates with solubility. Polar protic solvents (e.g., methanol-water mixtures) enhance solubility via hydrogen bonding, as noted in derivatives with free hydroxyls . For hydrophobic derivatives (e.g., acetylated forms in ), logP calculations via HPLC retention times can predict partitioning behavior .

Advanced Question: What strategies resolve spectral data conflicts during regioselective oxidation of pregnane derivatives?

Methodological Answer:

Contradictions in oxidation outcomes (e.g., over-oxidation at C-20) require reaction monitoring via in-situ FTIR or Raman spectroscopy to track carbonyl formation. Computational modeling (DFT) predicts reactive sites based on electron density, guiding catalyst selection (e.g., TEMPO/NaClO for selective C-3 oxidation) . For ambiguous MS/MS fragments, isotopic labeling (e.g., ) clarifies fragmentation pathways .

Advanced Question: How can the environmental impact of this compound be assessed given limited ecotoxicological data?

Methodological Answer:

Apply the read-across method using data from structurally similar corticosteroids (e.g., cortisol in ). Perform biodegradation assays (OECD 301F) to estimate persistence, and use quantitative structure-activity relationship (QSAR) models like EPI Suite to predict toxicity endpoints . Microcosm studies with aquatic organisms (e.g., Daphnia magna) can validate predicted LC values .

Advanced Question: What experimental designs mitigate stability issues in aqueous formulations of hydroxyl-rich steroids?

Methodological Answer:

Stability studies under ICH Q1A guidelines (25°C/60% RH and 40°C/75% RH) identify degradation pathways. Lyophilization improves stability by reducing hydrolytic degradation of hydroxyl and ketone groups . For liquid formulations, pH optimization (e.g., buffering at pH 5–6) minimizes acid-catalyzed degradation, while antioxidants (e.g., ascorbic acid) prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.